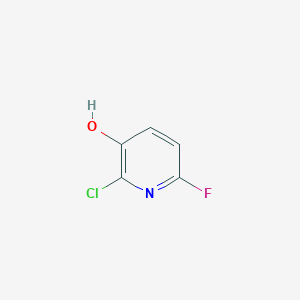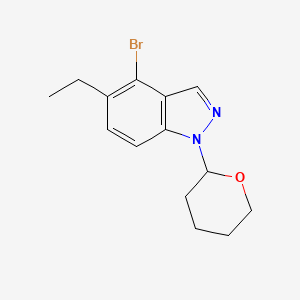![molecular formula C12H9BCl2O3 B13977692 B-[4-(3,4-Dichlorophenoxy)phenyl]boronic acid CAS No. 1029438-52-5](/img/structure/B13977692.png)
B-[4-(3,4-Dichlorophenoxy)phenyl]boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
B-[4-(3,4-Dichlorophenoxy)phenyl]boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a 3,4-dichlorophenoxy group. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of B-[4-(3,4-Dichlorophenoxy)phenyl]boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between a boronic acid and an aryl halide. The general reaction conditions include the use of a palladium catalyst, a base (such as potassium carbonate), and an appropriate solvent (such as toluene or ethanol) under reflux conditions .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control over reaction parameters and improved efficiency .
Análisis De Reacciones Químicas
Types of Reactions
B-[4-(3,4-Dichlorophenoxy)phenyl]boronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds between the boronic acid and an aryl halide, producing biaryl compounds.
Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.
Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Palladium Catalyst: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic acid group.
Solvents: Toluene, ethanol, or water, depending on the specific reaction conditions.
Major Products
The major products formed from these reactions include biaryl compounds, phenols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
B-[4-(3,4-Dichlorophenoxy)phenyl]boronic acid has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of B-[4-(3,4-Dichlorophenoxy)phenyl]boronic acid primarily involves its ability to form stable complexes with various molecular targets. In Suzuki-Miyaura coupling reactions, the boronic acid group undergoes transmetalation with a palladium catalyst, leading to the formation of a carbon-carbon bond . In biological applications, the boronic acid group can interact with diols and other functional groups, making it useful for sensing and detection purposes .
Comparación Con Compuestos Similares
Similar Compounds
Phenylboronic Acid: A simpler boronic acid compound with similar reactivity but lacking the dichlorophenoxy group.
4-(4-Pyridyl)phenylboronic Acid: Contains a pyridyl group instead of the dichlorophenoxy group, offering different reactivity and applications.
B-[4-(1,2,2-Triphenylethenyl)phenyl]boronic Acid: Contains a triphenylethenyl group, providing unique photophysical properties.
Uniqueness
B-[4-(3,4-Dichlorophenoxy)phenyl]boronic acid is unique due to the presence of the dichlorophenoxy group, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring specific interactions with biological molecules or in the synthesis of complex organic compounds .
Propiedades
Número CAS |
1029438-52-5 |
|---|---|
Fórmula molecular |
C12H9BCl2O3 |
Peso molecular |
282.9 g/mol |
Nombre IUPAC |
[4-(3,4-dichlorophenoxy)phenyl]boronic acid |
InChI |
InChI=1S/C12H9BCl2O3/c14-11-6-5-10(7-12(11)15)18-9-3-1-8(2-4-9)13(16)17/h1-7,16-17H |
Clave InChI |
MTMTVSPLDWGAPO-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC=C(C=C1)OC2=CC(=C(C=C2)Cl)Cl)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[2-[[2-(4-tert-butyl-1,3-thiazol-2-yl)-1-benzofuran-5-yl]oxymethyl]phenyl]acetic acid](/img/structure/B13977612.png)



![[(Pyridin-3-yl)ethynyl]boronic acid](/img/structure/B13977626.png)







